3-(Azetidin-3-yloxy)benzonitrile hydrochloride is a chemical compound with significant interest in medicinal chemistry and drug development. It is classified as a benzonitrile derivative, which incorporates an azetidine ring, making it a part of a broader category of heterocyclic compounds. The molecular formula for this compound is , and it has a molecular weight of approximately 210.66 g/mol. The compound is primarily utilized in research settings, particularly in the development of kinase inhibitors and other therapeutic agents.
This compound can be synthesized through various chemical reactions involving precursors such as 4-hydroxybenzonitrile and azetidine. Its classification as a hydrochloride salt indicates that it is often used in its protonated form to enhance solubility and stability in biological systems. The azetidine moiety contributes to its unique pharmacological properties, making it an attractive candidate for further study in drug design.
The synthesis of 3-(Azetidin-3-yloxy)benzonitrile hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with azetidine. This reaction is generally facilitated by the presence of a suitable base under controlled conditions to ensure optimal yield and purity.
The molecular structure of 3-(Azetidin-3-yloxy)benzonitrile hydrochloride features a benzonitrile core with an azetidine ring attached via an ether linkage (the oxygen atom). This structural arrangement is crucial for its biological activity.
3-(Azetidin-3-yloxy)benzonitrile hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 3-(Azetidin-3-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets within biological systems. The azetidine ring and the nitrile group are critical for its reactivity:
3-(Azetidin-3-yloxy)benzonitrile hydrochloride has several scientific applications:
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design due to its unique physicochemical and conformational properties. Its high ring strain and reduced nucleophilicity (compared to larger amines) enhance metabolic stability, while its compact rigidity enables precise spatial orientation of pharmacophoric elements. The constrained 92° bond angle within the azetidine ring promotes distinct binding interactions with biological targets, often improving selectivity over off-target receptors [2] [4].
Table 1: Key Structural and Pharmacological Advantages of Azetidine Scaffolds
Property | Azetidine | Pyrrolidine (5-membered) | Piperidine (6-membered) |
---|---|---|---|
Ring Strain | High | Moderate | Low |
Conformational Flexibility | Low | Moderate | High |
pKₐ (Basicity) | ~11.3 | ~11.3 | ~11.2 |
Metabolic Stability | ↑↑↑ | ↑↑ | ↑ |
Synthetic Versatility | Moderate | High | High |
3-(Azetidin-3-yloxy)benzonitrile hydrochloride (CAS: 1350362-25-2, MW: 210.66 g/mol) exemplifies strategic azetidine utilization. Its synthesis involves nucleophilic displacement reactions where the azetidine nitrogen acts as a key linkage point, enabling modular construction of diverse analogs. The hydrochloride salt form enhances crystallinity and solubility—critical for bioavailability optimization [2] [7]. This compound’s structural architecture features:
Recent studies highlight azetidine-containing compounds in targeting neurological disorders and infectious diseases, where their ability to cross blood-brain barrier (BBB) and resist enzymatic degradation offers advantages over piperidine analogs. For instance, azetidine derivatives in HIV NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) demonstrate improved resistance profiles against mutant strains due to tighter binding pocket accommodation [1] [4].
Table 2: Structural Features of 3-(Azetidin-3-yloxy)benzonitrile Hydrochloride
Characteristic | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₁₁ClN₂O |
SMILES | N#CC1=CC=CC(OC2CNC2)=C1.[H]Cl |
Hydrogen Bond Acceptors | 4 (Nitrile N, Ether O, Azetidine N, Cl⁻) |
Rotatable Bonds | 3 |
Topological Polar Surface Area (TPSA) | 40.5 Ų |
LogP (Predicted) | 1.2 ± 0.3 |
Benzonitrile (C₆H₅CN) derivatives constitute a structurally diverse class with broad therapeutic applications, primarily attributed to the nitrile group’s dual functionality as a hydrogen-bond acceptor and a dipole generator. The -C≡N group’s moderate electron-withdrawing nature (Hammett σₘ = 0.56) fine-tunes aromatic ring electronics, enhancing interactions with biological targets through dipole stacking and π-π interactions [3] [4] [7].
Positional isomerism profoundly influences target engagement in benzonitrile-azetidine hybrids:
Table 3: Pharmacological Applications of Benzonitrile Derivatives in Approved Drugs
Drug Name | Therapeutic Area | Target/Mechanism | Benzonitrile Role |
---|---|---|---|
Delavirdine | HIV/AIDS | NNRTI | Direct binding pocket interaction with RT |
Crizotinib | Oncology | ALK/ROS1 inhibitor | Bioisostere for pyridine, enhancing solubility |
Abiraterone acetate | Prostate cancer | CYP17A1 inhibitor | Metabolic stability modulator |
Brentuximab vedotin | Lymphoma | CD30-targeted antibody-drug conjugate | Linker chemistry component |
Benzonitrile-containing compounds demonstrate exceptional versatility in targeting kinases, GPCRs, and viral enzymes. The nitrile group often acts as:
In the context of 3-(azetidin-3-yloxy)benzonitrile hydrochloride, the benzonitrile component enables dual targeting capability—potentially engaging both "tolerant region I" and "II" of the HIV-1 NNRTI binding pocket, similar to diarylpyrimidine (DAPY) derivatives like etravirine. This compound’s molecular architecture aligns with scaffold-hopping strategies where benzonitrile replaces traditional heterocycles to improve solubility and resistance profiles, as demonstrated in recent NNRTI development campaigns [1] [4].
Table 4: Benzonitrile Derivatives in Development
Compound Name | CAS Number | Molecular Weight | Therapeutic Focus |
---|---|---|---|
3-(Azetidin-3-yloxy)benzonitrile hydrochloride | 1350362-25-2 | 210.66 | Undisclosed (Kinase/NNRTI candidate) |
2-(Azetidin-3-yloxy)benzonitrile hydrochloride | 1956381-53-5 | 210.66 | Undisclosed |
4-(Azetidin-3-yloxy)benzonitrile hydrochloride | 1236862-00-2 | 210.66 | Kinase inhibitor research |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: